3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole
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Overview
Description
3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole is a synthetic organic compound characterized by a pyrazole ring substituted with a 2,4-dichlorophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole typically involves the nitration of a precursor compound. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature and residence time to achieve high yields.
Industrial Production Methods
In an industrial setting, the synthesis can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and allowing precise control over reaction conditions . This method is advantageous over traditional batch reactors, which may require large amounts of solvents and generate significant waste.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the chlorine atoms with other functional groups.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products
Reduction: 3-(2,4-Dichlorophenyl)-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Investigated for its effects on various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine .
Spirodiclofen: 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl) 2,2-dimethylbutyrate.
Uniqueness
3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group can be selectively reduced or substituted, providing versatility in chemical synthesis and potential for diverse applications.
Properties
Molecular Formula |
C9H5Cl2N3O2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-1-2-6(7(11)3-5)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13) |
InChI Key |
ZTBKRERULYZGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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